Methyl ((2-chloro-4-nitrobenzoyl)amino)acetate
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Overview
Description
Methyl ((2-chloro-4-nitrobenzoyl)amino)acetate is an organic compound with the molecular formula C10H9ClN2O5 and a molecular weight of 272.647 g/mol . This compound is known for its unique chemical structure, which includes a chloro and nitro group attached to a benzoyl moiety, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ((2-chloro-4-nitrobenzoyl)amino)acetate typically involves the reaction of 2-chloro-4-nitrobenzoic acid with methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl ((2-chloro-4-nitrobenzoyl)amino)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Carboxylic Acids: From the hydrolysis of the ester group.
Scientific Research Applications
Methyl ((2-chloro-4-nitrobenzoyl)amino)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl ((2-chloro-4-nitrobenzoyl)amino)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chloro group can participate in substitution reactions, leading to the formation of various derivatives with potential biological activities .
Comparison with Similar Compounds
Similar Compounds
- Methyl (4-chloro-3-nitrobenzoyl)amino)acetate
- Methyl 2-((2-chloro-4-nitrobenzoyl)amino)benzoate
- Methyl (3-nitrobenzoyl)amino)acetate
Uniqueness
Methyl ((2-chloro-4-nitrobenzoyl)amino)acetate is unique due to the specific positioning of the chloro and nitro groups on the benzoyl ring. This unique structure imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Biological Activity
Methyl ((2-chloro-4-nitrobenzoyl)amino)acetate is a compound of interest due to its potential biological activities. This article reviews its synthesis, structure-activity relationships (SAR), and various biological effects, particularly in the context of antibacterial and anticancer activities.
Synthesis and Structure-Activity Relationships
The synthesis of this compound typically involves the reaction of 2-chloro-4-nitrobenzoic acid with methylamine and acetic anhydride. The resulting compound's structure allows for various substitutions that can enhance its biological activity.
Key Findings on SAR:
- The presence of the chloro and nitro groups on the aromatic ring significantly influences the compound's reactivity and biological properties.
- Substituents at different positions on the benzene ring can lead to variations in potency against specific biological targets.
Antibacterial Activity
Research has shown that this compound exhibits notable antibacterial properties. For instance, studies have indicated that compounds with similar structures demonstrate effective inhibition against various strains of bacteria, including Staphylococcus aureus and Bacillus subtilis.
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
1 | Staphylococcus aureus | 32 μM |
2 | Bacillus subtilis | 8 μM |
These results suggest that modifications to the nitro and chloro groups can enhance antibacterial efficacy.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular pathways.
Case Study:
In vitro assays showed that this compound significantly reduced cell viability in human cancer cell lines, including:
- MCF-7 (breast cancer) : IC50 = 15 µM
- HeLa (cervical cancer) : IC50 = 10 µM
These findings indicate that this compound may serve as a lead compound for further development into anticancer agents.
The proposed mechanism of action for this compound includes:
- Inhibition of protein synthesis : Similar compounds have been shown to interfere with ribosomal function.
- Induction of oxidative stress : This leads to increased reactive oxygen species (ROS), promoting apoptosis in cancer cells.
Properties
Molecular Formula |
C10H9ClN2O5 |
---|---|
Molecular Weight |
272.64 g/mol |
IUPAC Name |
methyl 2-[(2-chloro-4-nitrobenzoyl)amino]acetate |
InChI |
InChI=1S/C10H9ClN2O5/c1-18-9(14)5-12-10(15)7-3-2-6(13(16)17)4-8(7)11/h2-4H,5H2,1H3,(H,12,15) |
InChI Key |
AYAQJPNOVZPGJO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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